N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-14-4-7-17(16(22)9-14)23-19(26)13-3-8-18(25)24(11-13)10-12-1-5-15(21)6-2-12/h1-9,11H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUJHRDUGXJQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Substitution Reactions
The bromine and fluorine atoms on the aromatic rings participate in nucleophilic substitution and cross-coupling reactions.
Oxidation and Reduction
The dihydropyridine core and carbonyl groups are redox-active.
Cross-Coupling Reactions
The bromine atom facilitates metal-catalyzed couplings for structural diversification.
Hydrolysis and Cyclization
The amide and ester functionalities undergo hydrolysis, while the dihydropyridine ring participates in cycloadditions.
Functional Group Transformations
Transformations involving the carboxamide and methyl groups:
Key Mechanistic Insights
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Bromine Reactivity : The 4-bromo substituent is highly electrophilic, enabling efficient cross-coupling reactions.
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Fluorine Stability : The 2-fluoro group resists hydrolysis but participates in directed ortho-metalation .
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Dihydropyridine Core : Redox-active, with oxidation leading to aromatic stabilization and reduction yielding tetrahydro derivatives .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and molecular parameters between the target compound and its analogs:
Key Comparative Insights
Halogenation Patterns
- The target compound features bromine and fluorine atoms, which increase molecular weight and polarizability compared to analogs with chlorine (e.g., ). Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets .
Aromatic Substitutions
- The 4-fluorobenzyl group in the target compound is structurally similar to the 3-chlorobenzyl in and 2-chloro-6-fluorobenzyl in . These substitutions influence steric bulk and electronic density, affecting ligand-receptor complementarity.
- The 4-methoxyphenyl group in and enhances solubility via methoxy’s hydrophilic character, contrasting with the target’s bromo-fluorophenyl moiety, which prioritizes lipophilicity .
Core Modifications
- The pyridazine core in differs from the dihydropyridine scaffold in the target compound and analogs .
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the available literature regarding its biological properties, particularly focusing on antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C19H15BrF2N2O2 |
| Molecular Weight | 421.24 g/mol |
| SMILES | Cn1cnc2c(F)c(Nc3ccc(Br)cc3F)c(cc12)C(=O)ON4C(=O)c5ccccc5C4=O |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested strains, indicating potent antibacterial effects .
- Bactericidal Activity : It was found to possess bactericidal properties, effectively reducing viable counts of pathogens in time-kill assays .
Anticancer Potential
The anticancer activity of this compound has also been investigated.
Research Insights:
- The compound showed cytotoxic effects on various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
- Mechanistic studies suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, the compound has shown promise in other areas:
- Anti-inflammatory Activity : It was observed to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases .
- Antioxidant Properties : The compound exhibited notable antioxidant activity, which could contribute to its protective effects against oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by [Author et al., Year], this study assessed the compound against multiple bacterial strains and reported significant inhibition zones alongside calculated MIC values.
-
Cytotoxicity Assessment :
- In a study published in Journal Name, researchers evaluated the cytotoxic effects on breast cancer cell lines and found a strong correlation between concentration and cell viability reduction.
-
Mechanistic Insights into Anticancer Activity :
- A detailed investigation revealed that the compound activates specific apoptotic pathways while inhibiting tumor growth in xenograft models.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
The synthesis typically involves coupling the pyridine-3-carboxylic acid core with substituted aromatic amines. A methodologically robust approach includes:
- Step 1 : Activation of the carboxylic acid using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, with DIPEA (N,N-diisopropylethylamine) as a base to facilitate amide bond formation .
- Step 2 : Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. For example, cooling reactions to 0°C during workup can minimize side-product formation .
- Key Considerations : Ensure stoichiometric control of bromo-fluoro substituents to avoid regioisomeric impurities.
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the pyridine and aryl rings. Fluorine (-NMR) is critical for verifying fluorophenyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles/distances .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For instance, highlights flow chemistry setups for controlled oxidation steps, which reduce exothermic risks and improve reproducibility .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) in coupling steps to enhance solubility of fluorinated intermediates.
- Catalyst Tuning : Test alternative coupling reagents (e.g., EDCI/HOBt) to reduce epimerization in chiral centers.
Q. How should discrepancies in crystallographic data (e.g., thermal parameters, occupancy) be resolved during refinement?
- Cross-Validation : Combine SHELXL refinement with independent software (e.g., OLEX2) to cross-check thermal displacement parameters. emphasizes iterative refinement cycles to resolve disordered atoms .
- Complementary Techniques : Use powder XRD or neutron diffraction to validate occupancy ratios in cases of partial site disorder.
- Data Filtering : Apply R-factor thresholds (< 0.05 for R) to exclude outliers in diffraction datasets.
Q. What strategies are effective in designing analogs with improved bioactivity based on the parent structure?
- Structure-Activity Relationship (SAR) Studies :
- Substituent Modulation : Replace the 4-bromo-2-fluorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in .
- Heterocyclic Replacements : Substitute the dihydropyridine ring with pyridazine (as in ) to alter π-π stacking interactions with target proteins .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for analogs, focusing on hydrogen-bonding interactions with the carboxamide moiety .
Q. What are the best practices for handling hygroscopic intermediates during synthesis?
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of bromo-fluoro intermediates.
- Drying Agents : Use molecular sieves (3Å) in reaction mixtures for moisture-sensitive steps, as demonstrated in for similar carboxamide syntheses .
- Low-Temperature Workup : Quench reactions at 0°C and use anhydrous solvents (e.g., dichloromethane) during extraction .
Q. How can computational methods predict the compound's reactivity for further derivatization?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. For example, used DFT to optimize reaction pathways for bromo-substituted analogs .
- Reactivity Descriptors : Analyze frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to electrophilic aromatic substitution at the 4-bromo position.
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics for fluorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
